Dapagliflozin propanediol anhydrous

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

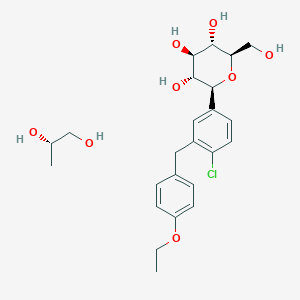

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOCLVRXZCRBML-XMODHJQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971128-01-4 | |

| Record name | Dapagliflozin propanediol anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971128014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPAGLIFLOZIN PROPANEDIOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKF24FA4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dapagliflozin Propanediol Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a critical therapeutic agent for the management of type 2 diabetes mellitus. The active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate to improve stability. However, the potential for phase transitions of this hydrated form under certain conditions has led to significant interest in its anhydrous counterpart. This technical guide provides a comprehensive overview of the synthesis and characterization of dapagliflozin propanediol anhydrous, offering detailed experimental protocols and a summary of key analytical data to support research and development in this area.

Introduction

Dapagliflozin therapy has been a significant advancement in the treatment of type 2 diabetes, with additional benefits for cardiovascular and renal health.[1][2] The commercially available form is typically a dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[3][4] While this form addresses the hygroscopic nature of the free drug, its stability can be sensitive to temperature and humidity, potentially leading to the loss of its crystalline structure.[3][4][5] The study of this compound is therefore crucial for understanding the solid-state properties of the drug and for the development of stable pharmaceutical formulations.

This guide details the common synthetic routes to obtain the anhydrous form and the essential analytical techniques employed for its comprehensive characterization, ensuring its identity, purity, and solid-state properties.

Synthesis of this compound

The preparation of this compound typically involves the conversion from a pre-existing solvate of dapagliflozin. A common method is the controlled desolvation of a hydrated form.

General Synthesis Pathway

The synthesis of the anhydrous form generally begins with dapagliflozin, which is then complexed with (S)-1,2-propanediol. The resulting solvate, often a monohydrate, is then carefully dried to remove water, yielding the anhydrous crystalline form. Some patented methods also describe the generation of an anhydrous form from other solvates, such as a hemi-ethanol solvate.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Preparation from Dapagliflozin

This protocol is a representative method for the synthesis of this compound.

-

Dissolution: Dissolve dapagliflozin in a suitable solvent system, such as a mixture of isopropyl acetate and cyclohexane.[6]

-

Complexation: Add (S)-1,2-propanediol to the solution.

-

Crystallization: Induce crystallization by seeding the solution with a small amount of dapagliflozin propanediol monohydrate at a controlled temperature, for example, between 20–30°C.[6]

-

Isolation: Isolate the resulting crystalline solvate by filtration.

-

Drying: Subject the isolated solvate to controlled drying under vacuum to carefully remove water and any residual solvents, yielding the final this compound product.[6] The drying temperature is critical to avoid the formation of an amorphous state.

Characterization of this compound

A suite of analytical techniques is essential to confirm the identity, purity, and solid-state characteristics of this compound, and to distinguish it from its hydrated and other polymorphic forms.

Caption: Analytical workflow for the characterization of the final product.

Powder X-Ray Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a solid. The anhydrous form will exhibit a unique diffraction pattern, distinct from the monohydrate or any amorphous material.

-

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystals.

-

Instrument Setup: Use a diffractometer with Cu-Kα radiation.

-

Data Acquisition: Scan the sample over a 2θ range of approximately 4-40° at a controlled scan speed (e.g., 0.5 sec/step).[7]

-

Data Analysis: Compare the resulting diffractogram to reference patterns of known forms. The absence of sharp peaks and the presence of a broad "halo" would indicate amorphous content.

-

-

Data Summary:

| Crystalline Form | Key XRPD Peaks (2θ ±0.2°) |

| Dapagliflozin Propanediol Monohydrate | 8.05°, 15.14°, 17.06°, 18.95°, 23.94°, 31.68° |

| Dapagliflozin Anhydrous (Form B) | 6.3°, 7.2°, 14.5°, 19.6°, 21.3°, 23.6°[7] |

Thermal Analysis: DSC and TGA

Thermal analysis provides critical information regarding the stability, melting point, and desolvation processes.

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. The DSC thermogram of the anhydrous form is expected to differ significantly from the monohydrate, lacking the thermal events associated with the loss of water.[6]

-

Experimental Protocol:

-

Accurately weigh 2-3 mg of the sample into an aluminum pan and seal it.

-

Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a temperature range of 30°C to 200°C.[]

-

Record the heat flow to identify endothermic or exothermic events.

-

-

Data Summary:

-

| Form | Technique | Key Findings |

| Dapagliflozin Propanediol Monohydrate | DSC | Shows a distinct endothermic peak around 70-79.5°C, corresponding to its melting point and desolvation events.[6] |

| This compound | DSC | Expected to show a single melting endotherm at a different temperature, without the preceding events related to water loss. |

-

Thermogravimetric Analysis (TGA):

-

Principle: Measures the change in mass of a sample as it is heated. TGA is particularly useful for quantifying the amount of water and solvent in a crystal. An ideal anhydrous form should show no significant weight loss until it reaches its decomposition temperature.[6]

-

Experimental Protocol:

-

Weigh approximately 10 mg of the sample into a TGA pan.

-

Heat the sample under a nitrogen purge at a rate of 10°C/min up to a temperature sufficient to induce decomposition (e.g., 200°C or higher).[]

-

Record the mass loss as a function of temperature.

-

-

Data Summary:

-

| Form | Technique | Key Findings |

| Dapagliflozin Propanediol Monohydrate | TGA | Exhibits a weight loss beginning around 58.7°C, corresponding to the loss of water and propanediol.[6] |

| This compound | TGA | Should exhibit thermal stability with no significant weight loss until decomposition. |

Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure and purity of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Principle: FT-IR can monitor the solid state of the compound. The O-H stretching vibrations are particularly indicative of the presence of water molecules and can confirm the anhydrous nature of the sample.

-

Experimental Protocol:

-

Prepare a sample by mixing it with KBr and pressing it into a pellet, or by using an ATR accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks, paying close attention to the broad O-H stretching region (around 3200-3600 cm⁻¹) to confirm the absence of water.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the presence of both dapagliflozin and propanediol in the correct stoichiometric ratio.

-

Experimental Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Integrate the peaks to confirm the 1:1 ratio of dapagliflozin to propanediol and compare chemical shifts to reference spectra.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity and quantifying the amount of this compound.

-

Principle: A reversed-phase HPLC (RP-HPLC) method is typically used to separate dapagliflozin from any impurities or degradation products.[9][10]

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water) to a known concentration.

-

Chromatographic Conditions: Perform the analysis using the parameters outlined in the table below.

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

-

-

Data Summary: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11] |

| Mobile Phase | Buffer:Methanol (e.g., 30:70 v/v)[11] or Buffer:Acetonitrile |

| Flow Rate | 1.0 mL/min[9][11] |

| Detection Wavelength (UV) | 224-226 nm[6][11] |

| Injection Volume | 10-20 µL[9] |

| Column Temperature | Ambient or controlled (e.g., 40°C)[] |

Conclusion

The synthesis and characterization of this compound are critical for the pharmaceutical development of this important antidiabetic drug. The conversion from a hydrated solvate requires carefully controlled conditions to ensure the desired crystalline form is obtained without transitioning to an amorphous state. A combination of XRPD, thermal analysis, spectroscopy, and chromatography provides a comprehensive analytical toolkit to confirm the successful synthesis of the anhydrous form and to establish its purity, identity, and solid-state properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to effectively work with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. tga.gov.au [tga.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. This compound | 1971128-01-4 | Benchchem [benchchem.com]

- 7. WO2020187150A1 - New crystal forms of dapagliflozin and preparation method thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

In-Depth Technical Guide: Crystal Structure Analysis of Dapagliflozin Propanediol Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a critical therapeutic agent for the management of type 2 diabetes mellitus. The active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate to enhance its stability. However, the existence and characterization of an anhydrous form of dapagliflozin propanediol are of significant interest due to the potential for different physicochemical properties that can impact drug development, manufacturing, and formulation. This technical guide provides a comprehensive analysis of the dapagliflozin propanediol anhydrous crystal structure, drawing from available scientific literature and patent filings. It includes a summary of crystallographic data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways associated with dapagliflozin's mechanism of action. While a complete single-crystal X-ray diffraction analysis of the anhydrous form is not publicly available, this guide consolidates the existing knowledge derived from powder X-ray diffraction and thermal analysis techniques.

Introduction to Dapagliflozin and its Crystalline Forms

Dapagliflozin is a C-glycoside compound that inhibits SGLT2 in the proximal renal tubules, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion.[1][2] The most common form used in pharmaceutical formulations is dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[3][4] However, this monohydrate form can be susceptible to phase transitions at elevated temperatures, leading to the loss of its crystalline structure.[5] This inherent instability has driven research into alternative, more stable crystalline forms, including the anhydrous propanediol solvate.

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties. The anhydrous form of dapagliflozin propanediol is a key area of study due to the instability of its hydrated counterpart.[5]

Physicochemical Characterization of this compound

The anhydrous crystalline form of dapagliflozin propanediol, often designated as Form B in patent literature, is typically obtained by the controlled drying of a solvated precursor, such as a hemi-ethanol solvate (Form A).[6] The transition from the monohydrate to the anhydrous form can be characterized using various analytical techniques.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a primary technique for identifying and differentiating crystalline phases of a pharmaceutical solid. Each crystalline form exhibits a unique diffraction pattern. While a complete single-crystal structure is not available in the public domain, PXRD data for an anhydrous form of dapagliflozin has been reported.

| Characteristic 2θ Angles for Dapagliflozin Anhydrous Form B |

| 6.3 ± 0.2° |

| 7.2 ± 0.2° |

| 14.5 ± 0.2° |

| 19.6 ± 0.2° |

| 21.3 ± 0.2° |

| 23.6 ± 0.2° |

| Data sourced from patent literature describing the anhydrous crystal form B obtained from a hemi-ethanol solvate.[7] |

Thermal Analysis: TGA and DSC

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the stability and phase transitions of crystalline forms.

-

Thermogravimetric Analysis (TGA) of dapagliflozin propanediol monohydrate shows a weight loss corresponding to the loss of water and propanediol, which typically begins at approximately 58.7°C.[5] An ideal anhydrous form would exhibit no significant weight loss until its decomposition temperature.

-

Differential Scanning Calorimetry (DSC) of the monohydrate form reveals endothermic transitions associated with dehydration and desolvation.[5]

| Thermal Analysis Data for Dapagliflozin Propanediol Monohydrate | Observation |

| TGA | Weight loss commences at approximately 58.7°C.[5] |

| DSC | Shows endothermic transitions corresponding to dehydration and desolvation.[5] |

Experimental Protocols

Synthesis of this compound

The anhydrous propanediol form of dapagliflozin is typically prepared from a solvated form of dapagliflozin. A general method involves the following steps:

-

Complexation: Dapagliflozin is dissolved in a suitable solvent system, such as isopropyl acetate-cyclohexane.[5]

-

Addition of Propanediol: (S)-1,2-propanediol is added to the solution.[5]

-

Crystallization: Crystallization is induced, which can be facilitated by seeding with dapagliflozin propanediol monohydrate at a controlled temperature, for instance, between 20–30°C.[5]

-

Drying: The resulting solvate is then subjected to drying under a vacuum to remove water and any residual solvents, yielding the anhydrous form.[5]

Another patented method describes obtaining the anhydrous crystal form B by drying a hemi-ethanol solvate (Form A) at 45-55°C.[7]

Powder X-ray Diffraction (PXRD) Methodology

A typical experimental setup for PXRD analysis of dapagliflozin crystalline forms is as follows:

-

Instrument: X-ray Diffractometer with a general area detector diffraction system.

-

Radiation Source: Cu-Kα radiation.

-

Scan Range: 5° to 60° in 2θ.

-

Scanning Interval: 0.1°.

-

Sample Preparation: The sample is gently packed into a sample holder to ensure a flat surface.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Methodology

The following are general protocols for the thermal analysis of dapagliflozin forms:

-

TGA Instrument: A thermogravimetric analyzer such as the SDT 2960.

-

Sample Size: Approximately 10 mg weighed into an aluminum pan.

-

Atmosphere: Under a nitrogen purge.

-

Heating Rate: 10 °C per minute.

-

Temperature Range: Heated to 200 °C.

-

DSC Instrument: A Differential Scanning Calorimeter such as the Q2000.

-

Sample Size: Up to 3 mg in a standard DSC pan.

-

Heating Rate: 10 °C per minute.

-

Temperature Range: 30 to 200 °C.

Mechanism of Action and Signaling Pathways

Dapagliflozin's primary mechanism of action is the inhibition of SGLT2.[1] However, its therapeutic benefits, particularly in the cardiovascular and renal systems, are attributed to a wider range of effects that involve multiple signaling pathways.

SGLT2 Inhibition in Renal Tubules

The fundamental mechanism involves the blockage of glucose reabsorption in the kidneys.

Caption: Dapagliflozin inhibits SGLT2 in the renal tubules.

Cellular Signaling Pathways

Beyond glycemic control, SGLT2 inhibitors like dapagliflozin have been shown to modulate several key cellular signaling pathways, contributing to their cardio- and reno-protective effects.

In hepatocytes, during serum deprivation, SGLT2 inhibition can increase hepatic gluconeogenesis via the AMPK/AKT/FOXO1 signaling pathway.[8]

Caption: AMPK/AKT/FOXO1 signaling pathway influenced by dapagliflozin.

SGLT2 inhibitors exert anti-inflammatory effects by activating AMP-activated protein kinase (AMPK) and modulating other pathways like the NLRP3 inflammasome and NF-κB.[6]

Caption: Anti-inflammatory pathways modulated by dapagliflozin.

Conclusion

The study of the this compound crystal structure is an ongoing area of research with significant implications for pharmaceutical development. While a definitive single-crystal structure remains to be published, characterization through PXRD and thermal analysis provides valuable insights into its solid-state properties. The anhydrous form presents a potentially more stable alternative to the commonly used monohydrate, which could offer advantages in manufacturing and formulation. Further research, including single-crystal X-ray diffraction studies, is necessary to fully elucidate the three-dimensional atomic arrangement and intermolecular interactions within the anhydrous crystal lattice. A deeper understanding of its structure will facilitate the development of more robust and effective formulations of this important antidiabetic medication.

References

- 1. This compound | C24H33ClO8 | CID 25032145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9550747B2 - Dapagliflozin crystalline form and preparation method thereof - Google Patents [patents.google.com]

- 3. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 4. fpe.umd.edu [fpe.umd.edu]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1971128-01-4 | Benchchem [benchchem.com]

- 7. US9845303B2 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]

- 8. WO2015040571A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]

The Pharmacokinetics of Dapagliflozin Propanediol Monohydrate in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of dapagliflozin propanediol monohydrate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented herein is intended to support research and development efforts by providing detailed data and methodologies from key preclinical studies.

Introduction

Dapagliflozin is a first-in-class SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus. Its mechanism of action involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of dapagliflozin in preclinical species is crucial for the interpretation of toxicology studies and for predicting its pharmacokinetic profile in humans. This document summarizes the key pharmacokinetic parameters of dapagliflozin in several preclinical models and details the experimental protocols utilized in these studies.

Pharmacokinetic Profile in Preclinical Species

Dapagliflozin has been extensively studied in various animal models, including rats, dogs, and monkeys, to characterize its pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters observed in these species following oral and intravenous administration.

Table 1: Oral Pharmacokinetic Parameters of Dapagliflozin in Preclinical Models

| Parameter | Rat (1 mg/kg) | Dog (6.6 mg/kg) | Monkey (6 mg/kg) |

| Tmax (h) | 1.7 ± 2.0 | 0.6 ± 0.4 | 1.9 ± 1.8 |

| Bioavailability (%) | 84 ± 21 | 83 ± 2 | 25 ± 2 |

Data compiled from Kasichayanula et al.

Table 2: Intravenous Pharmacokinetic Parameters of Dapagliflozin in Preclinical Models

| Parameter | Rat (1 mg/kg) | Dog (6.6 mg/kg) | Monkey (6.0 mg/kg) |

| Vss (L/kg) | 1.6 | 0.8 | 0.8 |

Vss (Volume of distribution at steady state). Data compiled from Kasichayanula et al.

Table 3: General Physicochemical and Metabolic Properties

| Property | Value |

| Plasma Protein Binding | ~91% |

| Primary Metabolic Pathway | UGT1A9-mediated glucuronidation |

| Major Metabolite | Dapagliflozin 3-O-glucuronide (inactive) |

| Renal Excretion of Parent Drug | <2% |

Data compiled from various sources.[2]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of dapagliflozin.

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were commonly used in these studies.

-

Housing: Animals were housed in controlled environments with standard light-dark cycles and access to food and water, except when fasting was required for specific procedures.

-

Ethical Considerations: All animal studies were conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Administration

-

Formulation: For oral administration, dapagliflozin propanediol monohydrate was typically formulated as a suspension or solution in a vehicle such as a mixture of polyethylene glycol (PEG), ethanol, and water. For intravenous administration, it was dissolved in a suitable saline solution.

-

Route of Administration: Oral doses were administered via gavage. Intravenous doses were administered as a bolus injection or infusion.

-

Dose Levels: A range of dose levels were used across studies to assess dose proportionality.

Sample Collection

-

Blood Sampling: Serial blood samples were collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predetermined time points post-dose.

-

Plasma Preparation: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples were then stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of dapagliflozin in plasma samples was predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Sample Preparation: A common method for plasma sample preparation was solid-phase extraction (SPE).[3] This technique involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analyte of interest, which is then eluted with a suitable solvent. This process removes proteins and other interfering substances.

-

Chromatography:

-

HPLC System: A high-performance liquid chromatography (HPLC) system was used to separate dapagliflozin from other components in the extracted sample.

-

Column: A reverse-phase C18 column was frequently employed for the separation.[4]

-

Mobile Phase: The mobile phase typically consisted of a gradient mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] A common gradient would start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the analyte.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode was often used to generate ions of dapagliflozin.[3]

-

Detection: A triple quadrupole mass spectrometer was used for detection, operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for dapagliflozin and its internal standard, providing high selectivity and sensitivity.

-

Mass Transitions: The specific mass transitions (m/z) monitored for dapagliflozin would be determined during method development.

-

-

Method Validation: The LC-MS/MS methods were validated according to regulatory guidelines to ensure their accuracy, precision, selectivity, sensitivity, and stability.[3][4]

Visualizations

Mechanism of Action of Dapagliflozin

The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the proximal convoluted tubule of the kidney. The following diagram illustrates this process.

Caption: Dapagliflozin inhibits SGLT2, preventing glucose and sodium reabsorption.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like dapagliflozin.

Caption: Workflow of a preclinical oral pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of dapagliflozin propanediol monohydrate has been well-characterized in multiple animal species. It exhibits good oral bioavailability in rats and dogs, with rapid absorption. The primary route of metabolism is glucuronidation, leading to an inactive metabolite. The data from these preclinical models were instrumental in guiding the clinical development of dapagliflozin and have contributed to its successful application as a therapeutic agent for type 2 diabetes. The detailed experimental protocols provided in this guide offer a foundation for the design and execution of future non-clinical studies in this class of compounds.

References

- 1. Targeting renal glucose reabsorption for the treatment of type 2 diabetes mellitus using the SGLT2 inhibitor dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]

- 5. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The SGLT2 Inhibitory Activity of Dapagliflozin Propanediol Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sodium-glucose cotransporter 2 (SGLT2) inhibitory activity of dapagliflozin, with a focus on its propanediol anhydrous form. Dapagliflozin is a potent and highly selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. Its mechanism of action, independent of insulin secretion or sensitivity, involves the blockade of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2] This document details the quantitative measures of its inhibitory potency, comprehensive experimental protocols for its evaluation, and the key signaling pathways it modulates.

Quantitative Inhibitory Activity

Dapagliflozin exhibits sub-nanomolar potency and exceptional selectivity for SGLT2 over the closely related SGLT1, which is the primary glucose transporter in the intestine. This high selectivity is crucial for minimizing gastrointestinal side effects. While specific quantitative data for the propanediol anhydrous form is not extensively available in public literature, the data for dapagliflozin is well-established and considered representative of its active moiety.

| Parameter | Value | Species | Notes | Source |

| EC50 | 1.1 nM | Human | Potency in a cell-based assay. | [3] |

| IC50 | 1.1 nM | Human | Concentration for 50% inhibition of SGLT2. | [4][5] |

| IC50 | 1.4 µM | Human | Concentration for 50% inhibition of SGLT1. | [5] |

| Selectivity (SGLT1/SGLT2) | >1200-fold | Human | Ratio of IC50 values, indicating high selectivity for SGLT2. | [4] |

| Ki | 0.2 nM | Human | Inhibitor constant, reflecting high binding affinity for SGLT2. | [6] |

| Ki | 3.0 nM | Rat | Inhibitor constant for rat SGLT2. | [6] |

| Ki | 2.3 nM | Mouse | Inhibitor constant for mouse SGLT2. | [6] |

Experimental Protocols

In Vitro SGLT2 Inhibition Assay: Fluorescent Glucose Uptake in HK-2 Cells

This protocol describes a cell-based assay to measure the inhibitory effect of dapagliflozin on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[7]

1. Cell Culture:

-

Culture human kidney proximal tubule epithelial cells (HK-2) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.[8]

2. Assay Procedure:

-

On the day of the assay, wash the cells three times with a sodium-free buffer (e.g., containing 140 mM N-Methyl-D-glucamine instead of NaCl).[7]

-

Prepare a range of dapagliflozin propanediol anhydrous concentrations in a sodium-containing buffer.

-

Incubate the cells with the dapagliflozin solutions or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.

-

Add 2-NBDG to a final concentration of 100-200 µg/mL to each well and incubate for 30-60 minutes at 37°C.[7][8]

-

To terminate the assay, remove the 2-NBDG solution and wash the cells with ice-cold phosphate-buffered saline (PBS).

3. Data Acquisition and Analysis:

-

Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a fluorescence microscope with appropriate filters (excitation/emission ≈ 485/535 nm).[8]

-

To determine the SGLT2-specific uptake, subtract the fluorescence intensity of cells incubated in the sodium-free buffer from those in the sodium-containing buffer.

-

Plot the percentage of inhibition against the logarithm of the dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacodynamic Study: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines an in vivo experiment to assess the effect of dapagliflozin on glucose tolerance in a rat model.[9]

1. Animal Model and Acclimatization:

-

Use male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Experimental Procedure:

-

Fast the rats overnight (approximately 16-18 hours) with free access to water.[9][10]

-

The following morning, record the baseline blood glucose levels from a tail vein blood sample using a glucometer.

-

Administer this compound orally at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control.

-

After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[9][11]

-

Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

3. Data Analysis:

-

Measure the blood glucose concentration at each time point.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.

-

Compare the AUC values between the dapagliflozin-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the effect on glucose tolerance.

Signaling Pathways and Mechanisms of Action

Dapagliflozin's primary mechanism of action is the competitive and reversible inhibition of SGLT2 in the proximal convoluted tubule of the kidney.[1][2] This leads to a reduction in the reabsorption of filtered glucose from the urine.[2] Beyond this direct effect, SGLT2 inhibition by dapagliflozin triggers a cascade of downstream signaling events that contribute to its broader metabolic and cardiovascular benefits.

Core Mechanism of SGLT2 Inhibition

Caption: Competitive inhibition of SGLT2 by dapagliflozin in the renal proximal tubule.

Downstream Signaling Pathways

The inhibition of SGLT2 and the resulting glucosuria induce a mild caloric deficit and a shift in cellular metabolism. This activates key energy-sensing pathways, including the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, while inhibiting the mammalian target of rapamycin (mTOR) pathway.[5][12] These changes are associated with improved mitochondrial function, reduced oxidative stress, and anti-inflammatory effects.

Caption: Key downstream signaling effects of SGLT2 inhibition by dapagliflozin.

Experimental Workflow for Evaluating SGLT2 Inhibitory Activity

The overall process for characterizing the SGLT2 inhibitory activity of a compound like dapagliflozin involves a multi-step approach, from initial in vitro screening to in vivo efficacy studies.

Caption: A generalized workflow for the evaluation of SGLT2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dapagliflozin as an autophagic enhancer via LKB1/AMPK/SIRT1 pathway in ovariectomized/d-galactose Alzheimer’s rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. mmpc.org [mmpc.org]

- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 12. Dapagliflozin as an autophagic enhancer via LKB1/AMPK/SIRT1 pathway in ovariectomized/D-galactose Alzheimer's rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Anhydrous

Introduction: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is achieved by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[3][4] While the active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate, a 1:1:1 solvate of dapagliflozin, (S)-propylene glycol, and water, this form exhibits solid-state instability at elevated temperatures.[2][5][6] This sensitivity necessitates strict temperature and humidity control during manufacturing and storage.[5][7] Consequently, the anhydrous form of dapagliflozin propanediol is of significant interest to researchers and drug development professionals for its potential to offer improved stability and handling characteristics. This guide provides a comprehensive overview of the core physicochemical properties of dapagliflozin propanediol, with a focus on the anhydrous state, supported by experimental methodologies and relevant data.

Section 1: Chemical and Physical Properties

Dapagliflozin propanediol anhydrous is the non-hydrated form of the complex containing dapagliflozin and (S)-propanediol. While much of the published data pertains to the monohydrate form, these properties provide a crucial baseline for understanding the anhydrous variant.

| Property | This compound | Dapagliflozin Propanediol Monohydrate |

| CAS Number | 1971128-01-4[][9] | 960404-48-2[10] |

| Molecular Formula | C₂₄H₃₃ClO₈[9] | C₂₄H₃₅ClO₉ |

| Molecular Weight | 485.0 g/mol [9] | 502.98 g/mol [10] |

| Appearance | White to Off-White Solid | White to Off-White Solid[] |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol[9] | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate[] |

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The data below is primarily for the monohydrate form, which is used to enhance the stability and solubility characteristics of the drug.[]

| Solvent | Solubility (at 25°C) |

| Water | Insoluble[10] |

| DMSO | 100 mg/mL (198.81 mM)[10] |

| Ethanol | 100 mg/mL (198.81 mM)[10] |

| Methanol | Slightly Soluble[] |

| Chloroform | Slightly Soluble[] |

Section 3: Solid-State Characterization

The solid-state properties, including thermal behavior and crystallinity, are fundamental to the stability, processing, and performance of the drug substance.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability and phase transitions. For dapagliflozin propanediol monohydrate, DSC shows a distinct endothermic peak corresponding to its melting point.[11] TGA reveals weight loss associated with the removal of water and propanediol, a process that begins at moderately elevated temperatures.[11] The anhydrous form would not exhibit the thermal events related to water loss.

| Analysis | Observation for Dapagliflozin Propanediol Monohydrate |

| Melting Point (DSC) | ~70°C - 80.6°C[11][12] |

| Decomposition (TGA) | Weight loss begins at approximately 58.7°C. |

-

Differential Scanning Calorimetry (DSC): Approximately 3 mg of the sample is weighed into a standard aluminum DSC pan. The sample is heated from 30°C to 200°C at a constant rate of 10°C per minute under a nitrogen purge.[] An empty pan is used as a reference.

-

Thermogravimetric Analysis (TGA): Approximately 10 mg of the sample is weighed into an aluminum pan. The sample is heated to 200°C at a rate of 10°C per minute under a nitrogen purge to measure mass changes as a function of temperature.[]

Crystallinity and Polymorphism (XRPD)

Powder X-ray Diffraction (XRPD) is the definitive technique for identifying crystalline phases. Each polymorphic form has a unique diffraction pattern. While the monohydrate form is known to be crystalline, patents have described an anhydrous crystal form, designated as Form B.[11] The transition from the monohydrate to the anhydrous and subsequently to an amorphous state can be monitored by XRPD.

| Form | Key XRPD Characteristics |

| Dapagliflozin Propanediol Monohydrate | Exhibits a characteristic crystalline pattern with distinct peaks. One study reported peaks at 2θ angles of 8.05°, 15.14°, 17.06°, 18.95°, and 23.94°.[11] |

| Amorphous Dapagliflozin Propanediol | Lacks sharp peaks, showing a "halo" pattern characteristic of non-crystalline materials.[13] |

The crystallinity of the sample is determined using an X-ray diffractometer. The analysis is performed with a general area detector, and 2θ scans are conducted over a range of 5° to 60° with a scanning interval of 0.1°.[]

Section 4: Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Dapagliflozin has shown susceptibility to degradation under specific stress conditions.

| Condition | Stability Outcome |

| Acid Hydrolysis (e.g., 1 N HCl) | Degradation observed.[][11] |

| Alkaline Hydrolysis (e.g., 0.1 N or 2 N NaOH) | Decomposition occurs.[][11] |

| Oxidative Stress (e.g., 3% H₂O₂) | Degradation observed.[][11] |

| Thermal Stress | Relatively stable.[11] |

| Photolytic Stress | Relatively stable.[11] |

-

Acid/Base Hydrolysis: The drug substance is exposed to 1 N HCl and 1 N NaOH for specified durations (e.g., 6 hours for base, 48 hours for acid).[]

-

Oxidative Degradation: The sample is treated with 3% hydrogen peroxide for a period such as 30 minutes.[]

-

Thermal Degradation: The solid sample is placed in a hot air oven at a set temperature (e.g., 70°C) for an extended period (e.g., 60 hours).[]

-

Photodegradation: The sample is exposed to UV light in a UV chamber for an extended period (e.g., 60 hours).[] Samples are subsequently analyzed by a stability-indicating method like RP-HPLC to quantify degradation.

Section 5: Analytical Methodologies

A variety of analytical techniques are employed to characterize this compound, ensuring its identity, purity, and quality. The workflow typically involves sample preparation followed by analysis using multiple instrumental methods to assess different physicochemical properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dapagliflozin Propanediol | C24H35ClO9 | CID 24906252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]

- 4. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]

- 5. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 9. This compound | C24H33ClO8 | CID 25032145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | 1971128-01-4 | Benchchem [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. US20150307540A1 - Amorphous form of dapagliflozin 1,2-propanediol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Permeability of Dapagliflozin Propanediol Anhydrous

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a first-in-class, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2][3] Its mechanism of action is independent of insulin, involving the inhibition of glucose reabsorption in the proximal renal tubules, which leads to the excretion of excess glucose in the urine.[1][2][4] The active pharmaceutical ingredient (API) exists in various solid-state forms, including the free base, a propanediol monohydrate, and a propanediol anhydrous form. The propanediol monohydrate is the form used in the commercial product to address the hygroscopicity of the free form; however, its potential instability at higher temperatures has made the anhydrous form a subject of significant research.[5][6]

Understanding the solubility and permeability of dapagliflozin propanediol anhydrous is critical for drug formulation, manufacturing, and predicting its in vivo performance. According to the Biopharmaceutics Classification System (BCS), dapagliflozin is classified as a Class III drug, which is characterized by high solubility and low permeability.[7][8][9] This guide provides a comprehensive overview of the solubility and permeability characteristics of dapagliflozin, detailed experimental protocols for their assessment, and visual diagrams of key pathways and workflows.

Solubility Profile of Dapagliflozin

The solubility of an active pharmaceutical ingredient is a determining factor for its dissolution and subsequent absorption. Dapagliflozin's classification as a high-solubility compound is supported by various studies. Being a non-ionizable molecule, its aqueous solubility and partition coefficient are not significantly affected by changes in pH.[8][9]

Data Presentation: Solubility

The following tables summarize the available qualitative and quantitative solubility data for dapagliflozin and its forms.

Table 1: Qualitative Solubility of Dapagliflozin

| Solvent | Solubility | Reference |

| Water | Soluble / Slightly Soluble | [10] |

| Methanol | Soluble | [7][10] |

| Ethanol | Soluble | [7] |

| Acetonitrile | Soluble | [10] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | [7][10][11] |

| Dimethylformamide (DMF) | Soluble | [7][11] |

| Toluene | Practically Insoluble | [10] |

| n-Hexane | Practically Insoluble | [10] |

Table 2: Quantitative Solubility of Dapagliflozin Forms

| Compound Form | Medium | Solubility (mg/mL) | Reference |

| Dapagliflozin Propanediol Monohydrate | Aqueous Medium | ~1.70 | [12] |

| Dapagliflozin Propanediol Monohydrate | pH 1.2 Buffer | 1.68 | [12] |

| Dapagliflozin Propanediol Monohydrate | pH 4.0 Buffer | 1.74 | [12] |

| Dapagliflozin Propanediol Monohydrate | pH 6.8 Buffer | 1.60 | [12] |

| Dapagliflozin (Free Base) | Ethanol | ~30 | [11] |

| Dapagliflozin (Free Base) | DMSO | ~30 | [11] |

| Dapagliflozin (Free Base) | DMF | ~30 | [11] |

| Dapagliflozin (Free Base) | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | [11] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13]

-

Preparation: Prepare a series of buffers across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and other relevant solvent systems.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer/solvent in a sealed, inert container (e.g., glass vial). The solid phase should be clearly visible.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, permitting the undissolved solid to sediment. Subsequently, filter the supernatant through a low-binding, fine-pore filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of dapagliflozin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

pH Measurement: Measure the pH of the aqueous samples at the end of the experiment to confirm it has not shifted significantly.[13]

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific medium. The lowest measured solubility across the physiological pH range is used for BCS classification.[13]

Permeability Profile of Dapagliflozin

Permeability describes the ability of a drug to cross biological membranes. Despite its BCS Class III "low permeability" designation, dapagliflozin exhibits high oral bioavailability in humans (78%), suggesting that in vitro classifications do not fully capture its in vivo absorption dynamics. Studies show it has good intrinsic permeability across Caco-2 cell monolayers, a standard in vitro model of the human intestinal epithelium.[15][16][17] Dapagliflozin is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which may contribute to its classification as poorly permeable, though this is considered unlikely to significantly impact overall absorption.[16]

Data Presentation: Permeability

Table 3: Permeability and Bioavailability of Dapagliflozin

| Parameter | System/Model | Result | Comment | Reference |

| BCS Classification | Regulatory | Class III (Low Permeability) | Based on regulatory guidance. | [7][8][9] |

| In Vitro Permeability | Caco-2 Cell Monolayers | Good Permeability | A standard in vitro model for intestinal absorption. | [15][16][17] |

| Transporter Interaction | P-glycoprotein (P-gp) | Substrate | May contribute to efflux but is not a significant inhibitor. | [16] |

| Absolute Oral Bioavailability | Human | 78% | Indicates high absorption in vivo. |

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro method to predict human intestinal drug absorption.[18][19]

-

Cell Culture and Seeding: Culture Caco-2 cells under standard conditions. Seed the cells at a high density onto microporous filter inserts within a multi-well plate (e.g., Transwell®).

-

Monolayer Differentiation: Maintain the cell cultures for approximately 21 days post-seeding to allow them to differentiate into a polarized monolayer with well-defined tight junctions.

-

Monolayer Integrity Assessment: Before the experiment, confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral):

-

Carefully wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the dapagliflozin test solution (at a known concentration) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

-

Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. Collect samples from the basolateral compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes), replacing the withdrawn volume with fresh buffer. A sample from the apical compartment is also taken at the beginning and end of the experiment.

-

Quantification: Analyze the concentration of dapagliflozin in all collected samples using a highly sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20]

-

Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.

-

-

Classification: The drug is classified as having high or low permeability by comparing its Papp value to that of a well-characterized reference compound (e.g., metoprolol for high permeability, atenolol for low).[13]

Visualization of Core Concepts

Signaling Pathway and Experimental Workflows

To further elucidate the core concepts discussed, the following diagrams, generated using the DOT language, illustrate dapagliflozin's mechanism of action and the standard experimental workflows for its characterization.

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Caption: Experimental workflow for equilibrium solubility determination.

Caption: Experimental workflow for Caco-2 cell permeability assay.

Conclusion

This compound, consistent with its BCS Class III designation, is a high-solubility, low-permeability compound. Its solubility is robust across the physiological pH range, a favorable characteristic for consistent dissolution in the gastrointestinal tract. The "low permeability" classification is nuanced; while in vitro models and transporter interactions support this, the compound demonstrates high absolute oral bioavailability in humans. This highlights the importance of integrating data from multiple sources—in vitro assays, in vivo pharmacokinetics, and transporter studies—to build a comprehensive understanding of a drug candidate's behavior. The detailed protocols and workflows provided in this guide offer a robust framework for researchers engaged in the physicochemical characterization of dapagliflozin and other similar drug molecules.

References

- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Dapagliflozin | 461432-26-8 [chemicalbook.com]

- 3. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. This compound | 1971128-01-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. tga.gov.au [tga.gov.au]

- 10. pnrjournal.com [pnrjournal.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. [PDF] In Vitro Characterization and Pharmacokinetics of Dapagliflozin (BMS-512148), a Potent Sodium-Glucose Cotransporter Type II Inhibitor, in Animals and Humans | Semantic Scholar [semanticscholar.org]

- 17. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 18. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Discovery of Dapagliflozin Propanediol Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the treatment of type 2 diabetes mellitus, with expanding indications in heart failure and chronic kidney disease.[1][2] Its mechanism of action, independent of insulin pathways, targets the reabsorption of glucose in the kidneys, promoting urinary glucose excretion and thereby lowering blood glucose levels.[3] This technical guide provides an in-depth overview of the early-stage discovery of dapagliflozin propanediol anhydrous, focusing on its synthesis, preclinical pharmacology, and initial clinical evaluation. Detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows are presented to offer a thorough resource for researchers and drug development professionals in the field of metabolic diseases.

Introduction

The discovery of dapagliflozin emerged from the understanding of the crucial role of SGLT2 in renal glucose reabsorption. SGLT2, predominantly expressed in the S1 segment of the proximal renal tubules, is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][3] Inhibition of this transporter presented a novel therapeutic strategy for managing hyperglycemia in type 2 diabetes. Dapagliflozin, a C-glycoside, was designed for enhanced stability against gastrointestinal degradation compared to its O-glycoside predecessors like phlorizin.[4] This guide focuses on the propanediol anhydrous form of dapagliflozin, a crystalline form developed for pharmaceutical formulation.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of a key diarylmethane intermediate, followed by coupling with a protected glucose derivative, and subsequent deprotection and formation of the propanediol solvate, which is then converted to the anhydrous form.[4][5][6]

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone A Friedel-Crafts acylation reaction is conducted between 5-bromo-2-chlorobenzoyl chloride and phenetole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM) at a controlled temperature.

Step 2: Reduction of the Ketone The resulting benzophenone is reduced to the corresponding diphenylmethane using a reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid, such as trifluoroacetic acid (TFA).

Step 3: C-Aryl Glycosylation The protected glucolactone, 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, is coupled with the lithiated derivative of the diphenylmethane intermediate. The lithiation is achieved by treating the bromo-diphenylmethane with n-butyllithium (n-BuLi) at a low temperature (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (THF). The subsequent reaction with the glucolactone and an acidic workup with methanesulfonic acid in methanol yields the C-aryl glucoside.[7]

Step 4: Deprotection and Formation of Dapagliflozin The protecting groups on the glucose moiety are removed. For instance, acetyl groups can be removed by hydrolysis with a base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water.[8]

Step 5: Formation of Dapagliflozin Propanediol Monohydrate Dapagliflozin is dissolved in a suitable solvent system, such as isopropyl acetate-cyclohexane. (S)-1,2-propanediol and water are then added. Crystallization can be initiated by seeding with previously formed crystals of dapagliflozin propanediol monohydrate at a controlled temperature, typically between 20-30°C.[5][7]

Step 6: Conversion to this compound The prepared dapagliflozin propanediol monohydrate is subjected to controlled drying under vacuum to remove water, yielding the anhydrous form.[5] The transition can be monitored using analytical techniques such as thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD).[5]

Experimental Workflow: Synthesis

Preclinical Pharmacology

The preclinical evaluation of dapagliflozin was conducted in various animal models to assess its efficacy, pharmacokinetics, and safety profile.

In Vitro SGLT2 Inhibition

Experimental Protocol: IC50 Determination The inhibitory activity of dapagliflozin on human SGLT2 (hSGLT2) can be determined using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2 are utilized. The assay measures the uptake of a radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), in the presence of varying concentrations of dapagliflozin. The response curve is then fitted to a four-parameter model to calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of glucose uptake.

Table 1: In Vitro Inhibitory Activity of Dapagliflozin

| Target | Species | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| SGLT2 | Human | 1.1 | >1200-fold |

| SGLT1 | Human | >1400 | |

| SGLT2 | Rat | 3.0 | ~200-fold |

Data compiled from multiple sources.

In Vivo Efficacy in Animal Models

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats Sprague-Dawley rats are fasted overnight (approximately 18 hours). A baseline blood sample is collected via the tail tip. The rats are then orally administered a single dose of dapagliflozin or vehicle. Subsequently, an oral glucose challenge (e.g., 2 g/kg of a 50% aqueous glucose solution) is administered. Blood samples are collected at various time points (e.g., 15, 30, 60 minutes) post-glucose administration to measure plasma glucose concentrations. The area under the curve (AUC) for glucose is calculated to assess the effect of dapagliflozin on glucose excursion.

Table 2: Preclinical Efficacy of Dapagliflozin in Diabetic Rat Models

| Animal Model | Dapagliflozin Dose | Duration of Treatment | Key Findings |

| Zucker Diabetic Fatty (ZDF) Rats | 0.1 - 1.0 mg/kg/day | 14 days | Dose-dependent reduction in fasting and fed plasma glucose levels. |

| Streptozotocin (STZ)-induced Diabetic Rats | 0.1 - 1.0 mg/kg | Single dose | Dose-dependent increase in urinary glucose excretion. |

Data compiled from multiple sources.

Preclinical Pharmacokinetics

The pharmacokinetic profile of dapagliflozin was evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species

| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Rat | 1 | ~1 | ~300 | ~1500 | ~3-7 |

| Dog | 0.1 | ~1 | ~50 | ~250 | ~3-7 |

| Monkey | 1 | ~2 | ~400 | ~2000 | ~3-7 |

Data are approximate values compiled from multiple sources and may vary based on specific study conditions.[9]

Early-Stage Clinical Development

Following promising preclinical results, dapagliflozin entered Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

First-in-Human Studies

Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies Phase 1 studies typically involve SAD and MAD designs in healthy volunteers. In SAD studies, single oral doses of dapagliflozin are administered to different cohorts of subjects at escalating dose levels. In MAD studies, subjects receive multiple doses of dapagliflozin over a defined period (e.g., 14 days) at different dose levels. Blood and urine samples are collected at various time points to determine pharmacokinetic and pharmacodynamic parameters.

Table 4: Pharmacokinetic Parameters of Dapagliflozin in Healthy Volunteers (Single 10 mg Dose)

| Parameter | Value |

| Tmax (h) | ~1-2 |

| Cmax (ng/mL) | ~150 |

| AUC (ng·h/mL) | ~1300 |

| Half-life (h) | ~12.9 |

| Oral Bioavailability (%) | ~78 |

Data compiled from multiple sources.[10][11]

Table 5: Pharmacodynamic Effects of Dapagliflozin in Healthy Volunteers and Patients with Type 2 Diabetes

| Population | Dapagliflozin Dose | Key Pharmacodynamic Effect |

| Healthy Volunteers | Single and multiple doses | Dose-dependent increase in 24-hour urinary glucose excretion. |

| Patients with T2DM | ≥20 mg/day | Maximal increases in urinary glucose excretion. |

Data compiled from multiple sources.[10]

Mechanism of Action: SGLT2 Inhibition Signaling Pathway

Dapagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition disrupts the reabsorption of glucose, leading to its excretion in the urine.

Signaling Pathway Diagram

Conclusion

The early-stage discovery of this compound established a robust foundation for its development as a novel therapeutic agent. Through a well-defined synthetic pathway, comprehensive preclinical evaluation, and meticulous early-phase clinical trials, the efficacy, safety, and mechanism of action of dapagliflozin were clearly elucidated. The data presented in this technical guide highlight the key milestones in its discovery and provide valuable insights for researchers and professionals engaged in the development of innovative therapies for metabolic diseases. The successful journey of dapagliflozin from a promising chemical entity to a globally approved medication underscores the importance of a rigorous and integrated drug discovery and development process.

References

- 1. nbinno.com [nbinno.com]

- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]

- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 5. This compound | 1971128-01-4 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. WO2021260617A1 - An improved process for preparation of dapagliflozin propanediol monohydrate - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dapagliflozin Propanediol Anhydrous Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core target engagement assays for Dapagliflozin propanediol anhydrous, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Dapagliflozin is a cornerstone in the management of type 2 diabetes, heart failure, and chronic kidney disease.[1][2][3] Its therapeutic efficacy is directly linked to its ability to bind to and inhibit SGLT2 in the proximal tubules of the kidneys, thereby preventing glucose reabsorption and promoting its excretion in the urine.[1][4][5]

This document details the methodologies for key in vitro assays essential for characterizing the interaction of Dapagliflozin with its target, SGLT2. These assays are critical for understanding the compound's potency, selectivity, and mechanism of action, which are fundamental aspects of drug development and translational research.

Core Concepts: Mechanism of Action

Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, which is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking SGLT2, Dapagliflozin induces glucosuria, leading to a reduction in blood glucose levels.[6] This action is independent of insulin secretion or sensitivity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the binding affinity and inhibitory activity of Dapagliflozin against human SGLT2 (hSGLT2) and its selectivity over the related transporter, SGLT1 (hSGLT1).

| Parameter | Value | Transporter | Assay Type | Reference |

| EC50 | 1.1 nM | hSGLT2 | Not Specified | [7] |

| Ki | 5 nM | hSGLT2 | Radioligand Binding | [7][8] |

| Ki | 330 nM | hSGLT1 | Radioligand Binding | [8] |

| Ki | 6 nM | hSGLT2 | Electrophysiology | [4] |

| Ki | 360 nM | hSGLT1 | Electrophysiology | [4] |

| Selectivity Ratio (SGLT1 Ki / SGLT2 Ki) | Value | Reference |

| Radioligand Binding | ~66 | [7][8] |

| Electrophysiology | ~60 | [4] |

| Cell-based α-MDG uptake | >1000 | [4] |

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Dapagliflozin Propanediol Anhydrous

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of dapagliflozin propanediol anhydrous in bulk drug and pharmaceutical dosage forms. The protocols detailed below utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Accurate and precise quantification of this compound, the active pharmaceutical ingredient (API), is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines robust analytical procedures that have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Analytical Methods and Data

A summary of the quantitative data for the different analytical methods is presented below for easy comparison.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of dapagliflozin. Several methods have been reported, with variations in stationary and mobile phases to suit different analytical needs, including stability-indicating assays.

Table 1: Summary of Quantitative Data for RP-HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | 10-50 | 5-100 | 25-75 |

| Correlation Coefficient (r²) | 0.9996 | 0.9995 | 0.9977 |

| Accuracy (% Recovery) | 99.98 - 100.01 | 99.81 - 100.78 | Not Reported |

| Precision (%RSD) | < 2.0 | < 2.0 | Not Reported |

| LOD (µg/mL) | Not Reported | 0.947 | Not Reported |

| LOQ (µg/mL) | Not Reported | 2.869 | Not Reported |

| Retention Time (min) | 3.875 | 4.20 | 0.77 |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of dapagliflozin, suitable for routine quality control analysis.

Table 2: Summary of Quantitative Data for UV-Vis Spectrophotometric Methods

| Parameter | Method 1 (Zero Order) | Method 2 (First Derivative) |

| Linearity Range (µg/mL) | 2.61 - 31.23 | 5.21 - 41.64 |

| Correlation Coefficient (r²) | 0.9989 | 0.9994 |

| LOD (µg/mL) | 0.569 | 0.732 |

| LOQ (µg/mL) | 1.724 | 2.218 |

| λmax (nm) | 223.5 | 233 (zero-crossing point) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of dapagliflozin in complex matrices and for identifying degradation products.

Table 3: Summary of Quantitative Data for LC-MS/MS Method

| Parameter | Value |

| Linearity Range (µg/mL) | 60 - 140 |

| Correlation Coefficient (r²) | 0.9969 |

| Accuracy (% Recovery) | 98 - 102 |

| Precision (%RSD) | < 2.0 |

| LOD (µg/mL) | 2.959 |

| LOQ (µg/mL) | 8.967 |

| Retention Time (min) | 7.297 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method Protocol

This protocol is a representative example of a stability-indicating RP-HPLC method.

3.1.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: Gemini C18 (250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: Methanol: 20 mM Ammonium formate (70:30 v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Detection Wavelength: 225 nm.[3]

-

Injection Volume: 20 µL.[3]

3.1.2. Preparation of Solutions

-